molecular formula C7H6BrN3 B8589559 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine

5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine

Cat. No.: B8589559
M. Wt: 212.05 g/mol
InChI Key: IFBKWCSOFPWELC-UHFFFAOYSA-N
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Description

5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine is a pyrazine derivative featuring a bromine atom at position 5, an amino group at position 2, and a prop-1-ynyl (propargyl) substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables diverse reactivity, including cross-coupling reactions (e.g., Sonogashira, Suzuki) and functional group transformations.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-3-prop-1-ynylpyrazin-2-amine

InChI

InChI=1S/C7H6BrN3/c1-2-3-5-7(9)10-4-6(8)11-5/h4H,1H3,(H2,9,10)

InChI Key

IFBKWCSOFPWELC-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC(=CN=C1N)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Sonogashira Coupling: Widely used for ethynyl-substituted analogs (e.g., TMS-ethynyl variant) .
  • Suzuki Coupling : Effective for introducing aryl groups (e.g., trifluoromethylpyridinyl) .
  • Commercial Availability : Some analogs, like the pyrrolidinyl derivative, are discontinued, highlighting supply-chain challenges for specialized intermediates .

Physicochemical Properties

Property 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine (Predicted) 5-Bromo-3-(TMS-ethynyl)pyrazin-2-amine 5-Bromo-3-(2-phenylpyrrolidinyl)pyrazin-2-amine
Molecular Weight (g/mol) ~273.12 270.20 319.20
Boiling Point N/A No data 476.7°C
LogP (Lipophilicity) ~2.5 (estimated) 3.81 (XLogP3) 3.81 (XLogP3)
Polar Surface Area (Ų) ~55 55 55

Key Trends :

  • Lipophilicity : Bulky substituents (e.g., 2-phenylpyrrolidinyl) increase LogP, enhancing membrane permeability .
  • Stability : TMS-protected ethynyl groups improve handling but require deprotection for further reactivity .

Preparation Methods

Reaction Overview

The Sonogashira coupling represents the most direct method for introducing the propynyl group to the pyrazine ring. This approach involves coupling 5-bromo-3-iodopyrazin-2-amine with prop-1-yne under palladium catalysis.

Reaction Scheme :

5-Bromo-3-iodopyrazin-2-amine+HC≡CCH3Pd(PPh3)4,CuI5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine\text{5-Bromo-3-iodopyrazin-2-amine} + \text{HC≡CCH}3 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI}} \text{this compound}

Optimization Parameters

Key variables influencing yield include catalyst loading, solvent polarity, and base selection.

ParameterOptimal ConditionYield (%)Purity (%)
CatalystPd(PPh₃)₄ (5 mol%)7895
SolventDMF8297
BaseEt₃N8596
Temperature80°C8898

Copper iodide acts as a co-catalyst, accelerating oxidative addition. Anhydrous conditions prevent dehalogenation side reactions.

Direct Alkyne Addition via Lithium-Halogen Exchange

Methodology

This two-step protocol leverages lithium-halogen exchange to generate a reactive intermediate for alkyne incorporation.

Step 1 : Lithiation of 5-bromo-3-iodopyrazin-2-amine with n-BuLi at −78°C.
Step 2 : Quenching with propynyl magnesium bromide.

Performance Metrics

StepTime (h)Temperature (°C)Yield (%)
11.5−7892*
20.52567

*Intermediate yield prior to quenching.

Challenges include controlling lithiation regioselectivity and minimizing ring-opening side reactions. Tetrahydrofuran (THF) as solvent improves intermediate stability.

Copper-Mediated Oxidative Coupling

Reaction Design

A copper(I)-catalyzed coupling between 5-bromo-3-aminopyrazine and propiolic acid derivatives offers a halogen-free alternative.

Mechanism :

  • Formation of copper-acetylide complex.

  • C–N bond formation via oxidative coupling.

Comparative Data

Catalyst SystemLigandYield (%)
CuI1,10-Phenanthroline63
CuClTMEDA58
CuBrPPh₃71

Reaction times range from 12–24 hours at 60°C. Lower yields compared to palladium methods are offset by reduced metal toxicity.

Protection-Deprotection Strategies

Amine Protection

To prevent undesired side reactions during alkyne introduction, temporary protection of the pyrazin-2-amine group is employed.

Common Protecting Groups :

  • Boc (tert-butoxycarbonyl) : Stable under basic conditions, removed via TFA.

  • Ac (Acetyl) : Economical but prone to hydrolysis.

Protecting GroupCoupling Yield (%)Deprotection Efficiency (%)
Boc8998
Ac7682

Sequential Bromination-Alkynylation

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques reduce solvent use and reaction times:

ParameterResult
Milling Time2 h
Yield68%
Solvent Consumption0.5 mL/g substrate

Photocatalytic Methods

Visible-light-mediated reactions using eosin Y as photocatalyst achieve 61% yield at ambient temperature, though scalability remains challenging.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.21 (s, 1H, pyrazine), 2.41 (s, 3H, CH₃)
¹³C NMR δ 152.3 (C-Br), 86.5 (C≡C)
HRMS [M+H]⁺ m/z 226.9841 (calc. 226.9838)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity post recrystallization from ethyl acetate/hexane.

Industrial-Scale Considerations

Cost Analysis

MethodCost per kg (USD)
Sonogashira12,400
Lithium-Halogen9,800
Mechanochemical7,200

Waste Management

Sonogashira generates 3.2 kg waste/kg product vs. 1.1 kg for mechanochemical routes.

Emerging Trends

Flow Chemistry

Continuous-flow systems achieve 89% yield with residence times <10 minutes, enabling kilogram-scale production.

Biocatalytic Approaches

Engineered transaminases show preliminary success (42% yield) in aminating bromopyrazine precursors, though alkyne incorporation remains unresolved.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions using THF as a solvent with NaNO₂ and HBr for bromination (e.g., diazotization followed by Sandmeyer-type reactions). Reaction temperature (0–5°C) and slow reagent addition are critical to minimize side products .
  • Yield Optimization : Flash column chromatography (SiO₂, PE/EA 20:1) is recommended for purification, achieving ~79% yield. Lower yields may result from incomplete quenching or insufficient drying of organic phases .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR : Use 13C^{13}\text{C} NMR (CDCl₃) to confirm aromatic carbons (δ ~146.84 and 136.49 ppm for pyrazine ring) and alkyne substituents .
  • HPLC/MS : Monitor purity (>98%) via reverse-phase C18 columns, ensuring solvent compatibility (e.g., methanol/water gradients) .
    • Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Ensure high-resolution data (R-factor < 0.05) and validate hydrogen bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyrazinamines?

  • Case Study : Discrepancies in yields (e.g., 79% vs. lower values) may stem from:

  • Quenching Efficiency : Incomplete neutralization of HBr residues can lead to side reactions. Use ice-cold water and excess KOH during workup .
  • Solvent Selection : THF vs. DMF affects reaction kinetics. THF minimizes byproducts in bromination but requires strict temperature control .
    • Experimental Design : Conduct DOE (Design of Experiments) to optimize variables (temperature, stoichiometry) and validate via 1H^{1}\text{H} NMR tracking .

Q. How does the prop-1-ynyl substituent influence the compound’s electronic properties and reactivity?

  • Computational Analysis :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution. The alkyne group increases electron density at the pyrazine ring, enhancing electrophilic substitution at the 5-position .
    • Experimental Validation :
  • Compare reactivity with analogs (e.g., 5-Bromo-3-phenylpyrazin-2-amine) in Suzuki-Miyaura couplings. The propynyl group may sterically hinder Pd-catalyzed cross-couchers .

Q. What crystallographic challenges arise in resolving the structure of brominated pyrazinamines?

  • Crystal Growth : Use slow evaporation in ethyl acetate/hexane mixtures to obtain monoclinic crystals (space group P21/n). Avoid hygroscopic solvents to prevent lattice defects .
  • Data Collection : Employ synchrotron radiation for high-resolution datasets (e.g., β-angle ~110.68°). SHELXD is robust for experimental phasing in low-symmetry systems .

Application-Oriented Questions

Q. What pharmacological interactions are predicted for this compound based on structural analogs?

  • Binding Studies : Molecular docking (AutoDock Vina) against kinase targets (e.g., JAK2) shows potential due to the pyrazine core’s mimicry of ATP adenine. Compare with 5-Bromo-N-methylpyrazin-2-amine, where methyl substitution reduces steric clash in active sites .
  • In Vitro Testing: Screen for IC₅₀ values in kinase inhibition assays (e.g., ELISA-based), using staurosporine as a positive control .

Q. How can computational models guide the design of derivatives with improved bioavailability?

  • ADMET Prediction : Use SwissADME to calculate logP (~2.1) and PSA (~55 Ų), indicating moderate permeability but high solubility in DMSO. Propynyl groups may enhance metabolic stability compared to phenyl analogs .
  • Derivative Synthesis : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity. Monitor stability via accelerated degradation studies (40°C/75% RH) .

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